2-fluoro-N-(3-(pyrrolidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide 2-fluoro-N-(3-(pyrrolidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 671201-00-6
VCID: VC4286422
InChI: InChI=1S/C20H23FN2OS/c21-17-9-3-1-8-15(17)19(24)22-20-16(13-23-11-5-6-12-23)14-7-2-4-10-18(14)25-20/h1,3,8-9H,2,4-7,10-13H2,(H,22,24)
SMILES: C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3F)CN4CCCC4
Molecular Formula: C20H23FN2OS
Molecular Weight: 358.48

2-fluoro-N-(3-(pyrrolidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide

CAS No.: 671201-00-6

Cat. No.: VC4286422

Molecular Formula: C20H23FN2OS

Molecular Weight: 358.48

* For research use only. Not for human or veterinary use.

2-fluoro-N-(3-(pyrrolidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide - 671201-00-6

Specification

CAS No. 671201-00-6
Molecular Formula C20H23FN2OS
Molecular Weight 358.48
IUPAC Name 2-fluoro-N-[3-(pyrrolidin-1-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
Standard InChI InChI=1S/C20H23FN2OS/c21-17-9-3-1-8-15(17)19(24)22-20-16(13-23-11-5-6-12-23)14-7-2-4-10-18(14)25-20/h1,3,8-9H,2,4-7,10-13H2,(H,22,24)
Standard InChI Key DNYQLLVXWMNPKY-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3F)CN4CCCC4

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key motifs:

  • A 2-fluorobenzamide group contributing to hydrogen bonding and target affinity.

  • A 4,5,6,7-tetrahydrobenzo[b]thiophene ring enhancing lipophilicity and membrane permeability.

  • A pyrrolidin-1-ylmethyl side chain enabling interactions with hydrophobic protein pockets .

The saturated tetrahydrobenzo[b]thiophene core adopts a boat conformation, stabilized by intramolecular S–O interactions (2.768–2.804 Å) between the thiophene sulfur and amide oxygen .

Physicochemical Profile

PropertyValue
Molecular FormulaC20H23FN2OS\text{C}_{20}\text{H}_{23}\text{FN}_2\text{OS}
Molecular Weight358.48 g/mol
CAS Number671201-00-6
IUPAC Name2-Fluoro-N-[3-(pyrrolidin-1-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
SolubilityNot fully characterized
LogP (Predicted)~3.2 (moderate lipophilicity)

The compound’s solubility remains unquantified, though analogues with similar structures exhibit poor aqueous solubility at neutral pH .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step strategy:

  • Core Formation: Cyclization of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid methyl ester under acidic conditions .

  • Amide Coupling: Reaction of the 2-amino intermediate with 2-fluorobenzoic acid using coupling agents like HATU or EDC in the presence of DIPEA .

  • Side Chain Introduction: Alkylation with pyrrolidine derivatives to install the pyrrolidin-1-ylmethyl group.

Key Reaction:

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene+2-Fluorobenzoic AcidHATU/DIPEATarget Compound\text{2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene} + \text{2-Fluorobenzoic Acid} \xrightarrow{\text{HATU/DIPEA}} \text{Target Compound}

Analytical Characterization

  • NMR Spectroscopy: 1H^1\text{H} NMR confirms the presence of aromatic protons (δ 7.2–7.8 ppm) and pyrrolidine methylene signals (δ 2.5–3.0 ppm).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 359.2 [M+H]+^+.

  • X-ray Crystallography: Reveals conformational stability via S–O non-covalent interactions .

Biological Activity and Mechanism

RORγt Modulation

In silico docking and TR-FRET assays demonstrate that the compound acts as an inverse agonist of RORγt (IC50_{50} <1 μM), a nuclear receptor implicated in Th17 cell differentiation . Key interactions include:

  • Hydrogen bonds with Gln286 and His479.

  • π–π stacking with Trp317 and Phe377 .

Comparison with Reference Modulators:

ParameterTarget CompoundGSK2981278
Binding Energy (kcal/mol)-9.2-10.1
IC50_{50} (TR-FRET)0.8 μM0.3 μM

Kinase Inhibition

Molecular docking predicts inhibitory activity against ABL1 kinase (ΔG = -8.9 kcal/mol), with the fluorobenzamide group occupying the ATP-binding pocket. Experimental validation is pending.

Pharmacological Applications

Autoimmune Diseases

By suppressing RORγt-driven IL-17 production, the compound could mitigate pathologies in:

  • Psoriasis: Reduces epidermal hyperplasia in murine models .

  • Rheumatoid Arthritis: Inhibits osteoclastogenesis via RANKL downregulation .

Oncology

Preliminary data suggest synergism with imatinib in BCR-ABL+ leukemia cells, though cytotoxicity profiles remain unstudied.

Computational Insights

Molecular Dynamics Simulations

50-ns simulations reveal stable binding to RORγt (RMSD <2 Å), with the pyrrolidine side chain sampling multiple conformations in the hydrophobic pocket .

Key Interactions Over Time:

  • Hydrogen bond occupancy with Gln286: 78%.

  • Hydrophobic contact with Leu287: 92% .

ADMET Predictions

ParameterPrediction
CYP3A4 InhibitionModerate (IC50_{50} ~5 μM)
Plasma Protein Binding89% (High)
BBB PenetrationLow (LogBB = -1.2)

Challenges and Future Directions

  • Solubility Optimization: Prodrug strategies (e.g., phosphate esters) may enhance bioavailability .

  • Target Validation: CRISPR-Cas9 knockout studies needed to confirm RORγt specificity.

  • In Vivo Efficacy: Murine models of psoriasis and colitis are prioritized for preclinical testing .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator